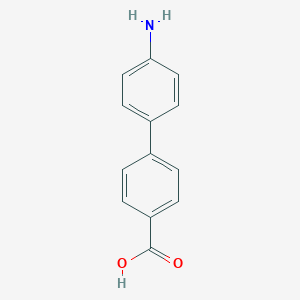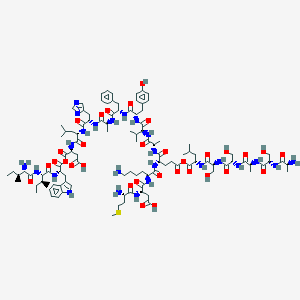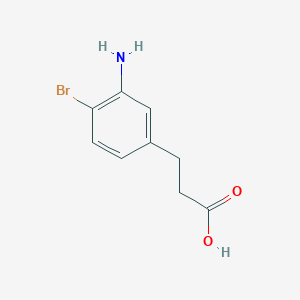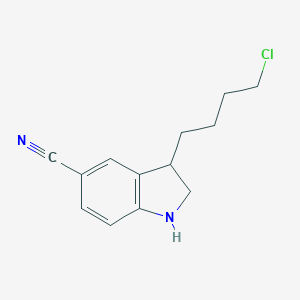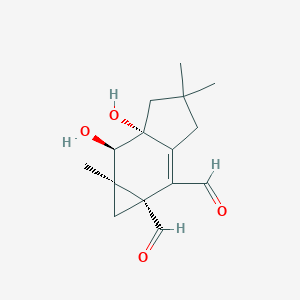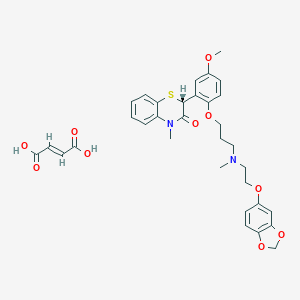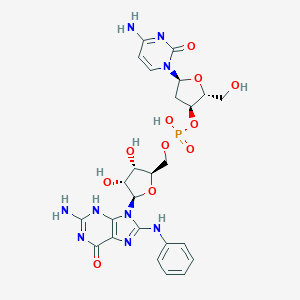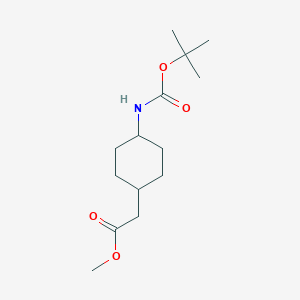
4-N-BOC-cyclohexyacetic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-BOC-cyclohexyacetic acid methyl ester is a chemical compound with the molecular formula C14H25NO4 and a molecular weight of 271.35 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to the nitrogen atom, which is commonly used to protect amines during chemical synthesis.
科学的研究の応用
4-N-BOC-cyclohexyacetic acid methyl ester is utilized in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug candidates targeting specific biological pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-BOC-cyclohexyacetic acid methyl ester typically involves the following steps:
Protection of the amine group: The amine group of cyclohexyacetic acid is protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine. This reaction forms the BOC-protected amine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
4-N-BOC-cyclohexyacetic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The BOC protecting group can be removed under acidic conditions to yield the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or amine sites.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base (e.g., hydrochloric acid or sodium hydroxide) under reflux conditions.
Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent such as dichloromethane.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Hydrolysis: Yields cyclohexyacetic acid and methanol.
Deprotection: Produces the free amine derivative of cyclohexyacetic acid.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 4-N-BOC-cyclohexyacetic acid methyl ester involves its ability to act as a protected intermediate in chemical synthesis. The BOC group protects the amine functionality, allowing selective reactions to occur at other sites on the molecule. Upon deprotection, the free amine can participate in further chemical transformations, facilitating the synthesis of target compounds. The molecular targets and pathways involved depend on the specific application and the nature of the final product synthesized from this intermediate .
類似化合物との比較
Similar Compounds
4-N-BOC-cyclohexylacetic acid: Similar structure but lacks the methyl ester group.
Cyclohexaneacetic acid: Lacks both the BOC protecting group and the methyl ester group.
Methyl cyclohexylacetate: Contains the ester group but lacks the BOC-protected amine.
Uniqueness
4-N-BOC-cyclohexyacetic acid methyl ester is unique due to the presence of both the BOC protecting group and the methyl ester functionality. This dual protection allows for selective reactions and provides versatility in synthetic applications, making it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-11-7-5-10(6-8-11)9-12(16)18-4/h10-11H,5-9H2,1-4H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFRNBCZWTZJHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649883 |
Source


|
| Record name | Methyl {4-[(tert-butoxycarbonyl)amino]cyclohexyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215789-45-0 |
Source


|
| Record name | Methyl {4-[(tert-butoxycarbonyl)amino]cyclohexyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-Bis[3-(dimethylamino)propyl]perylene-3,4,9,10-tetracarboxylic diimide](/img/structure/B45854.png)
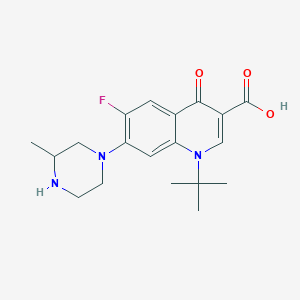
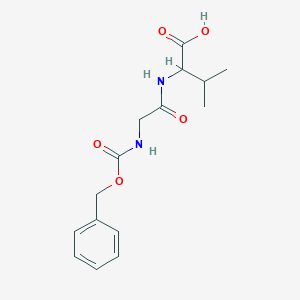
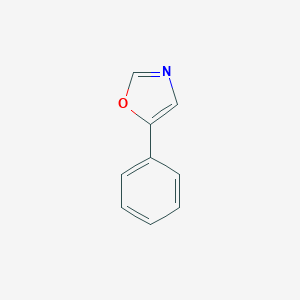
![3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxybenzenesulfonic Acid](/img/structure/B45859.png)
